Trachelogenin is a dibenzylbutyrolactone-type lignan, a class of natural products found in various plants. [, , , , , , , ] It is often found as a glycoside, bound to a sugar molecule. [, , , , , , , , , ]
Trachelogenin has garnered significant attention in scientific research due to its diverse biological activities. [, , , , , , , , , , , , ] Studies have investigated its potential applications in various fields, including neuroprotection, antiviral therapy, cancer research, and intestinal health. [, , , , , , , , , , , , ]
Stereoselective Syntheses: Trachelogenin can be synthesized stereoselectively, allowing for the specific creation of either the cis- or trans-isomers of the alpha-hydroxy-alpha,beta-dibenzyl-gamma-butyrolactone lignan structure. [, ] This is achieved through electrophilic addition to the metal enolate of alpha-benzyl-gamma-butyrolactone derivatives. [, ]
Total Synthesis: The complete synthesis of (-)-Trachelogenin, along with (-)-Nortrachelogenin and (+)-Wikstromol, has been achieved. [, ]
Trachelogenin possesses a dibenzylbutyrolactone skeleton, a characteristic feature of its class. [, ] The molecule includes a lactone group and a 4'-phenolic hydroxy group. [] Revised 13C-NMR assignments, based on 2D NMR analysis, provide a detailed understanding of the compound's molecular structure. [] The absolute configuration of Methyltrachelogenin is 8(S), 8'(S)-8'-dihydroxy-3, 4, 3', 4'-tetramethoxy-lignan-olid(9, 9'). []
Inhibition of AMPA and KA receptors: Trachelogenin has been shown to inhibit AMPA and KA type glutamate receptors in the brain, suggesting a potential mechanism for its neuroprotective effects. []
Enhancement of Intestinal Barrier Function: Trachelogenin enhances intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin (OVA) permeability in intestinal epithelial cells. [] This effect is attributed to the enhancement of the tight-junction protein occludin. []
Inhibition of HCV entry: Trachelogenin acts as a potent entry inhibitor of the Hepatitis C virus (HCV) by interfering with the interaction between HCV glycoprotein E2 and the host entry factor CD81. []
Inhibition of TNF-α and IL-1β: Trachelogenin inhibits the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α), and interleukin (IL)-1β. []
Calcium Antagonist Activity: Trachelogenin exhibits calcium antagonist activity, contributing to its antihypertensive effects. []
Neuroprotection: Trachelogenin exhibits anti-glutamatergic effects by inhibiting AMPA and KA receptors, suggesting potential for neuroprotection against excitotoxicity. []
Antiviral Therapy: Trachelogenin has demonstrated potent inhibitory activity against HIV-1 replication in vitro by inhibiting nuclear matrix-associated DNA topoisomerase II activity. [] It also acts as a potent inhibitor of HCV entry by interfering with the interaction between viral glycoprotein E2 and the host entry factor CD81. []
Cancer Research: Trachelogenin induces apoptosis in cancer cells and exhibits antiproliferative effects. [, , , ] It also possesses cancer chemopreventive activity by inducing the phase II detoxification enzyme quinone reductase. []
Intestinal Health: Trachelogenin enhances intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin (OVA) permeability, suggesting potential for managing conditions like food allergies and inflammatory bowel disease. []
Bone Health: Trachelogenin exhibits proliferative and differentiative effects on calvarial bone cells, suggesting potential for preventing and treating bone loss. []
Anti-inflammatory Effects: Trachelogenin exhibits in vivo anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-1β. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4